molecular formula C10H11ClN2S B1479659 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2091137-78-7

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1479659
CAS RN: 2091137-78-7
M. Wt: 226.73 g/mol
InChI Key: CBQWDAIWLPIHCV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, also known as CMTP, is a novel organic compound with a wide range of applications in scientific research. It is a cyclic thiopyranone derivative that has been studied for its potential to act as a novel drug scaffold and as a building block for the synthesis of other compounds. CMTP has a variety of properties which make it an attractive choice for researchers in the fields of medicinal chemistry and drug design.

Scientific Research Applications

Synthesis and Structural Diversity

Research has focused on developing methods to generate structurally diverse libraries of compounds including pyrazoles, which are crucial for exploring biological activities and material science applications. For instance, Roman (2013) discussed the generation of a structurally diverse library through alkylation and ring closure reactions, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of compounds with potential application in drug discovery and materials science Roman, 2013.

Functionalized Pyrazoles Synthesis

Grotjahn et al. (2002) described a flexible synthesis method for pyrazoles with functionalized substituents, emphasizing the importance of such structures in medicinal chemistry and ligand design. This methodology could be applicable for modifying the compound of interest to enhance its reactivity or to tailor it for specific scientific applications Grotjahn et al., 2002.

Reactivity and Biological Activity

The reactivity of pyrazole derivatives with various reagents opens pathways to novel compounds with potential biological activities. Zaki, Sayed, and Elroby (2016) explored the regioselectivity of 1,3-dipolar cycloadditions and studied the antimicrobial activity of resulting pyrazole derivatives. Their work suggests that through careful synthetic design, pyrazole derivatives, potentially including the compound of interest, could be tailored for specific biological applications Zaki, Sayed, & Elroby, 2016.

Structural Characterization and Application

The ability to structurally characterize pyrazole derivatives, as demonstrated by Loh et al. (2013), is essential for understanding their properties and potential applications in areas such as material science, catalysis, and pharmaceuticals Loh et al., 2013.

properties

IUPAC Name

3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQWDAIWLPIHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CSCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
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3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
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3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
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3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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